

Spectroscopic Profile of Methyl 3-amino-2-bromobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-amino-2-bromobenzoate*

Cat. No.: *B033773*

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For: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for **Methyl 3-amino-2-bromobenzoate** (CAS No. 106896-48-4). Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted data and generalized experimental protocols to aid researchers in its synthesis and characterization.

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the molecular formula $C_8H_8BrNO_2$ and a molecular weight of 230.06 g/mol .^[1] It features a benzoate structure with an amino group at the 3-position and a bromine atom at the 2-position, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Summary of Spectroscopic Data

The following tables summarize the predicted quantitative data from 1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for **Methyl 3-amino-2-bromobenzoate**.

Table 1: Predicted 1H NMR Spectroscopic Data (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	Triplet	1H	Aromatic H (H5)
~6.8-7.0	Doublet	1H	Aromatic H (H4)
~6.6-6.8	Doublet	1H	Aromatic H (H6)
~4.0 (broad)	Singlet	2H	-NH ₂
~3.9	Singlet	3H	-OCH ₃

Note: This data is predicted and may vary from experimental results.

Chemical shifts for aromatic protons are estimations based on substituent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~167	C=O (Ester)
~148	C-NH ₂
~132	Aromatic C-H
~120	Aromatic C-H
~118	Aromatic C-H
~115	C-Br
~110	C-COOCH ₃
~52	-OCH ₃

Note: This data is predicted and may vary from experimental results.

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
~1720	Strong	C=O stretch (ester)
~1600, ~1470	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)
~1100	Medium	C-N stretch (amine)
~750	Strong	C-Br stretch

Note: These are expected absorption ranges based on the functional groups present.

Table 4: Expected Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
229/231	High	[M] ⁺ (Molecular ion peak with Br isotopes)
198/200	Medium	[M - OCH ₃] ⁺
170/172	Medium	[M - COOCH ₃] ⁺
119	Medium to High	[M - Br - CO] ⁺ or other fragmentation pathways

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data for a solid organic compound like **Methyl 3-amino-2-bromobenzoate** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ¹H NMR, weigh approximately 5-10 mg of the solid sample.
 - For ¹³C NMR, weigh approximately 20-30 mg of the sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.
- Data Acquisition (General Parameters for a 400 MHz Spectrometer):
 - ¹H NMR:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: ~16 ppm.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: ~240 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.

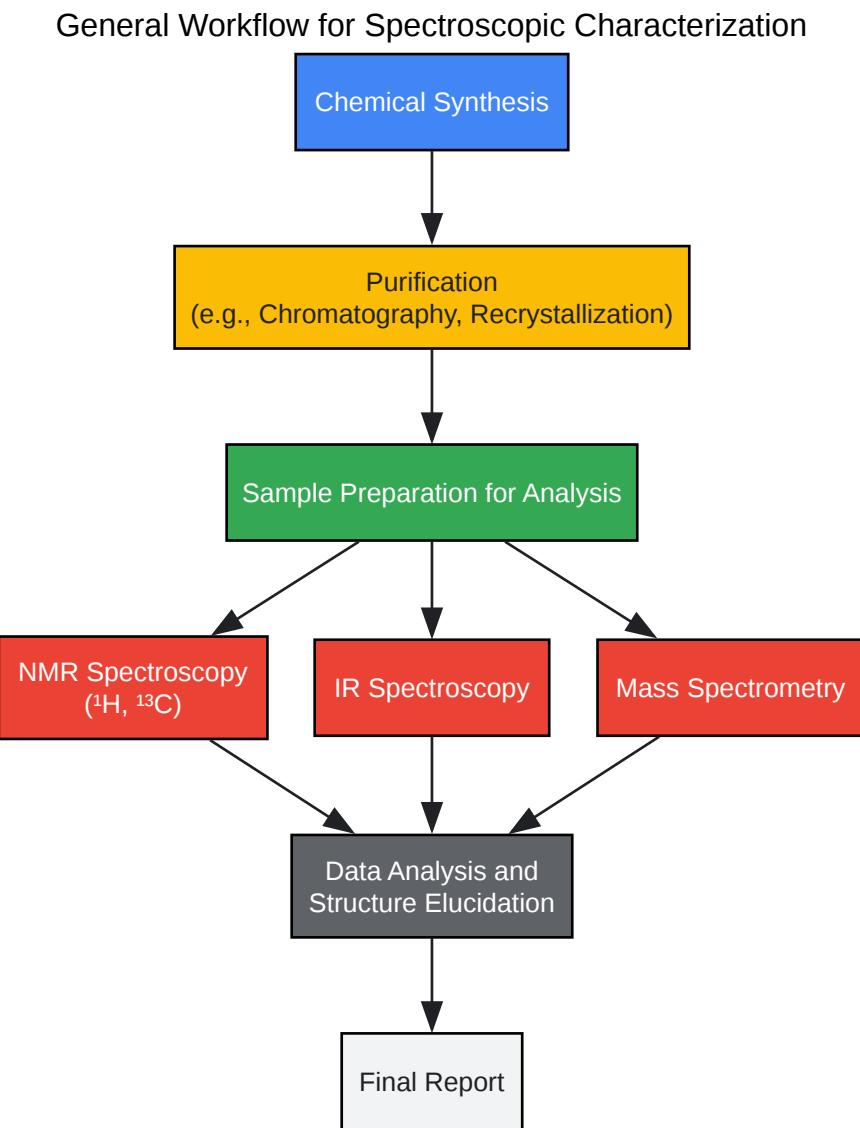
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition (FTIR Spectrometer):
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum, typically over a range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
 - For direct infusion, dilute the sample solution to a final concentration of 1-10 $\mu\text{g/mL}$.
- Data Acquisition (e.g., Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500 amu).
 - Acquire data in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ or the molecular ion $[\text{M}]^{++}$.
- Data Analysis:
 - Identify the molecular ion peak(s), paying attention to the isotopic pattern for bromine.
 - Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like **Methyl 3-amino-2-bromobenzoate**.



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Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

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References

- 1. Methyl 2-amino-3-bromobenzoate | C8H8BrNO2 | CID 11615550 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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